molecular formula C14H8ClN5O3S2 B2933111 (E)-3-chloro-N-(5-(((5-nitrothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 321556-26-7

(E)-3-chloro-N-(5-(((5-nitrothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2933111
CAS RN: 321556-26-7
M. Wt: 393.82
InChI Key: WYRCUIBVEFAYDT-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-3-chloro-N-(5-(((5-nitrothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential biological activity . They are used in the development of advanced compounds with various biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 27 bonds, including 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), 1 nitro group (aromatic), and 1 Thiophene .


Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are typical and significant synthetic methods to thiophene derivatives .

Future Directions

Thiophene derivatives, such as this compound, continue to be a focus of research due to their potential biological activity . Future research may explore new synthetic methods, potential biological applications, and more detailed investigations into their physical and chemical properties.

properties

IUPAC Name

3-chloro-N-[5-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN5O3S2/c15-9-3-1-2-8(6-9)12(21)17-14-19-18-13(25-14)16-7-10-4-5-11(24-10)20(22)23/h1-7H,(H,17,19,21)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRCUIBVEFAYDT-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)N=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)/N=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-chloro-N-(5-(((5-nitrothiophen-2-yl)methylene)amino)-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.